molecular formula C15H20O4 B1197928 Granilin CAS No. 40737-97-1

Granilin

Cat. No.: B1197928
CAS No.: 40737-97-1
M. Wt: 264.32 g/mol
InChI Key: ZEIYNPAINVEWGP-PVZBEVCSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Granilin can be synthesized through the extraction from the flower buds of Carpesium triste . The extraction process involves the use of solvents such as ethanol to isolate the compound. The structure of this compound has been confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then extracting the compound using solvents. The extract is then purified through chromatographic techniques to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Granilin undergoes several types of chemical reactions, including hydrogenation and acetylation . These reactions help in modifying the structure of this compound to study its various properties.

Common Reagents and Conditions:

    Hydrogenation: This reaction involves the addition of hydrogen to this compound in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products Formed: The hydrogenation of this compound leads to the formation of dihydrothis compound, while acetylation results in the formation of acetylated derivatives .

Comparison with Similar Compounds

Granilin is unique among sesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:

Properties

CAS No.

40737-97-1

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(3aR,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O4/c1-7-9-4-10-8(2)11(16)5-13(17)15(10,3)6-12(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3/t9-,10+,11-,12-,13+,15-/m1/s1

InChI Key

ZEIYNPAINVEWGP-PVZBEVCSSA-N

SMILES

CC12CC3C(CC1C(=C)C(CC2O)O)C(=C)C(=O)O3

Isomeric SMILES

C[C@@]12C[C@@H]3[C@H](C[C@H]1C(=C)[C@@H](C[C@@H]2O)O)C(=C)C(=O)O3

Canonical SMILES

CC12CC3C(CC1C(=C)C(CC2O)O)C(=C)C(=O)O3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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